An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3(2H)-benzofuranone and its Derivatives
An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3(2H)-benzofuranone and its Derivatives
This guide provides a comprehensive technical overview of the diverse mechanisms of action associated with the 6-methoxy-3(2H)-benzofuranone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and presents quantitative data to illuminate the therapeutic potential of this versatile chemical entity. We will delve into the nuanced bioactivities of this compound class, moving beyond a singular focus to explore its multifaceted roles as an anticancer, anti-inflammatory, antimicrobial, and osteogenic agent.
Introduction: The Benzofuranone Core
The 6-methoxy-3(2H)-benzofuranone core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, combined with the electronic properties conferred by the methoxy group and the keto functionality, provides a versatile platform for the design of targeted therapeutic agents. The reactivity of the C2 position allows for the introduction of various substituents, leading to a wide array of derivatives with distinct pharmacological profiles. This guide will explore the primary mechanisms through which these derivatives exert their biological effects.
Anticancer Activity: Disruption of Microtubule Dynamics
A significant body of research has focused on the anticancer potential of 6-methoxy-benzofuranone derivatives. A primary mechanism of action for several potent analogues is the inhibition of tubulin polymerization, a critical process for cell division.
Mechanism: Colchicine Site Binding
Certain 2-(3,4,5-trimethoxybenzoyl)-3-amino-6-methoxy-benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells. The 6-methoxy group on the benzofuran ring has been shown to be crucial for maximal activity, appearing to correspond to the function of the 4-methoxy group in the B-ring of the well-known tubulin inhibitor, combretastatin A-4.[1]
The diagram below illustrates the proposed mechanism of tubulin polymerization inhibition.
Caption: Inhibition of tubulin polymerization by 6-methoxy-benzofuranone derivatives.
Quantitative Data: Antiproliferative Activity
The antiproliferative efficacy of these compounds has been evaluated against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5i (2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan) | Various | Not specified, but potent | [1] |
| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | HeLa | 0.08 | [2] |
| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | MDA-MB-231 | 0.05 | [2] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the in vitro effect of a compound on tubulin polymerization.
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Reagents and Materials:
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Purified bovine brain tubulin (>99% pure)
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General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP (1 mM final concentration)
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Glycerol
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Test compound (e.g., 6-methoxy-benzofuranone derivative) dissolved in DMSO
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Positive control (e.g., Combretastatin A-4)
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Negative control (DMSO)
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Temperature-controlled spectrophotometer with a 340 nm filter
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-
Procedure:
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Prepare a solution of tubulin in General Tubulin Buffer on ice.
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Add the test compound or controls to the tubulin solution. Incubate on ice for 15 minutes to allow for binding.
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Initiate polymerization by adding GTP and moving the samples to a pre-warmed (37°C) spectrophotometer.
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Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
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Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
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Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Derivatives of 6-methoxy-benzofuranone have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, particularly the NF-κB and TLR4 pathways.
Mechanism: Inhibition of Pro-inflammatory Mediators
A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] The proposed mechanism involves the downregulation of the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, iNOS, and TNF-α.[3] This is achieved by inhibiting the activation of Toll-like receptor 4 (TLR4) and its co-receptor CD14, which are crucial for recognizing LPS and initiating the inflammatory cascade.[3] Molecular docking studies suggest that AU-23 can bind to the mouse TLR4/MD-2 complex, thereby blocking downstream signaling.[3]
Other benzofuran derivatives have been shown to inhibit the NF-κB pathway, a central regulator of inflammation, and reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells.[4]
The diagram below outlines the inhibition of the TLR4 signaling pathway.
Caption: Inhibition of LPS-induced inflammation via the TLR4 pathway by a 6-methoxy-benzofuranone derivative.
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes how to measure the inhibitory effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.
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Cell Culture:
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Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
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Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of the 6-methoxy-benzofuranone derivative for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
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Griess Assay:
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
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Incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
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Incubate for another 10 minutes at room temperature.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.
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Antimicrobial and Antiparasitic Activity
The benzofuranone scaffold has been derivatized to create potent agents against bacteria and Leishmania parasites.
Mechanism: Bioactivation and Enzyme Inhibition
For certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, the mechanism of action against Leishmania is believed to involve bioactivation by parasitic nitroreductases (NTR1 and NTR2).[5] This process generates cytotoxic nitroso and hydroxylamine metabolites that can damage parasitic DNA and other critical biomolecules.[5]
In the context of antibacterial activity, some 2-benzylidene-3(2H)-benzofuranones have been shown to inhibit chorismate synthase.[5] This enzyme is essential for the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria but is absent in humans, making it an attractive drug target.[5]
Osteogenesis-Promoting Activity
Recent studies have uncovered a novel role for 6-methoxy benzofuran derivatives in promoting bone formation, offering a potential new therapeutic avenue for diseases like senile osteoporosis (SOP).[6]
Mechanism: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)
The primary mechanism identified is the upregulation of Bone Morphogenetic Protein 2 (BMP-2).[6] BMP-2 is a potent growth factor that plays a crucial role in the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation. By increasing BMP-2 expression, these compounds accelerate bone turnover and increase the overall proportion of active osteoblasts, leading to enhanced bone mass.[6]
Caption: Osteogenesis promotion via upregulation of BMP-2 by 6-methoxy-benzofuranone derivatives.
Conclusion and Future Directions
The 6-methoxy-3(2H)-benzofuranone scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated a wide range of biological activities, underpinned by distinct and targeted mechanisms of action, including tubulin polymerization inhibition, modulation of inflammatory signaling, antimicrobial bioactivation, and upregulation of osteogenic factors. The structure-activity relationship studies consistently highlight the importance of the substitution pattern on the benzofuranone core in determining the specific biological effect.
Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets. Advanced in vivo studies are necessary to translate the promising in vitro data into viable therapeutic candidates. The development of derivatives with dual-action capabilities, such as combined anti-inflammatory and anticancer effects, could also represent an exciting frontier for this promising class of compounds.
References
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Hanas, R., et al. (2021). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ACS Infectious Diseases, 7(9), 2685–2697. [Link]
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Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 21(23), 7081–7085. [Link]
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ResearchGate. (2023). 6-Hydroxy-benzofuran-3-(2H)-ones as Potential Anti-Inflammatory Agents: Synthesis and Inhibitory Activity of LPS-Stimulated ROS Production in RAW 264.7 Macrophage. [Link]
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Bokotey, S., et al. (2002). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Synthetic Communications, 32(15), 2345-2353. [Link]
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ResearchGate. (2018). Structure effect of benzofuranone on the antioxidant activity in polypropylene. [Link]
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Opas, E. E., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Journal of Pharmacology and Experimental Therapeutics, 243(2), 568-573. [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
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ResearchGate. (2023). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. [Link]
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Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742–1760. [Link]
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Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128173. [Link]
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